![molecular formula C20H16N4O3S B2683023 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 690271-52-4](/img/structure/B2683023.png)
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
The compound “2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight .Scientific Research Applications
Anticancer Agent
This compound and its derivatives have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .
DNA Intercalation
The compound has shown DNA intercalation activities . Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site .
Template for Future Design
The compound may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .
DNA Binding Activities
The most active derivatives were evaluated for their DNA binding activities . Compound 12d displayed the highest binding affinity .
c-Met Kinase Inhibitor
Some derivatives of the compound exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . They also possessed superior c-Met kinase inhibition ability at the nanomolar level .
Synthetically and Biologically Important
This compound provides facile access to synthetically and biologically important triazolopyridine derivatives .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-19(21-14-6-7-16-17(11-14)27-10-9-26-16)12-28-20-23-22-18-8-5-13-3-1-2-4-15(13)24(18)20/h1-8,11H,9-10,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCENDXRUIXJBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide |
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